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Compound of Interest

Compound Name: CRAMP-18 (mouse)

Cat. No.: B3028654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and purification of the murine

cathelicidin-related antimicrobial peptide, CRAMP-18. The protocols are based on established

solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid

chromatography (RP-HPLC) techniques.

CRAMP-18 Peptide: Overview and Characteristics
CRAMP-18 is an 18-residue, cationic antimicrobial peptide that represents the functional

antibacterial core of the full-length mouse CRAMP protein, the murine homolog of human LL-

37.[1] It exhibits potent activity against both Gram-positive and Gram-negative bacteria, often

with no significant hemolytic activity.[1][2][3] The peptide's mechanism involves direct

antimicrobial action and the ability to bind and neutralize lipopolysaccharide (LPS).[1]

Table 1: Physicochemical Properties of CRAMP-18
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Property Value Data Source

Amino Acid Sequence

H-Gly-Glu-Lys-Leu-Lys-Lys-Ile-

Gly-Gln-Lys-Ile-Lys-Asn-Phe-

Phe-Gln-Lys-Leu-OH

[2]

Molecular Formula C₁₀₁H₁₇₁N₂₇O₂₄ [2]

Molecular Weight (avg) 2147.6 g/mol [2]

Theoretical pI 10.82 [2]

Grand Average of

Hydropathicity (GRAVY)
-0.89 [2]

Purity (Typical) >97% (via HPLC) [2]

Application Note 1: CRAMP-18 Synthesis via Fmoc
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing

peptides like CRAMP-18. The process involves the stepwise addition of protected amino acids

to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The

Fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly employed for protecting the α-amino

group of the amino acids.[5][6]
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SPPS Cycle (Repeated for each Amino Acid)

1. Fmoc Deprotection
(20% Piperidine in DMF)

2. DMF Wash

3. Amino Acid Coupling
(Fmoc-AA-OH, Activator)

4. DMF Wash

 Next Cycle 

Final Fmoc Deprotection

Start: Swell Resin
(e.g., Rink Amide)

Cleavage from Resin &
Side-Chain Deprotection

(e.g., TFA Cocktail)

Crude CRAMP-18 Peptide

Click to download full resolution via product page

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of CRAMP-18.

Experimental Protocol: CRAMP-18 Synthesis
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This protocol describes the manual synthesis of CRAMP-18 on a Rink Amide resin, which will

yield a C-terminally amidated peptide. Automated synthesizers can also be used.[5]

1. Materials and Reagents:

Resin: Rink Amide resin (100-200 mesh).

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Fmoc-Protected Amino Acids: Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-

Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH.

Deprotection Solution: 20% (v/v) piperidine in DMF.

Coupling/Activation Reagents: HATU (or HBTU) and DIPEA (or HOBt).

Washing Solvents: DMF, DCM.

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

deionized water.

Precipitation/Wash Solvent: Cold diethyl ether.

2. Equipment:

Peptide synthesis vessel with a fritted disk.

Shaker or rocker.

Vacuum filtration apparatus.

Scintillation vials.

Nitrogen gas line.

3. Step-by-Step Procedure:

Resin Swelling:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.mdpi.com/1422-0067/25/17/9440
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the Rink Amide resin (e.g., 0.1 mmol scale) into the synthesis vessel.

Add DMF (approx. 10 mL/gram of resin) and allow the resin to swell for 15-30 minutes with

gentle agitation.[7]

Drain the DMF using vacuum filtration.

Initial Fmoc Deprotection:

Add the 20% piperidine/DMF solution to the resin.

Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and

agitate for an additional 10-15 minutes.[5]

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

First Amino Acid Coupling (Leu):

In a separate vial, dissolve Fmoc-Leu-OH (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.)

in DMF. Allow to pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate at room temperature for 1-2 hours.

Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin will be

colorless).[7] If the reaction is incomplete, the coupling step can be repeated.

Drain the coupling solution and wash the resin with DMF (3-5 times).

Peptide Chain Elongation:

Repeat the cycle of Fmoc Deprotection (Step 2) and Amino Acid Coupling (Step 3) for

each subsequent amino acid in the CRAMP-18 sequence in reverse order (Lys, Gln, Phe,

Phe, etc., ending with Gly).

Final Fmoc Deprotection:
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After coupling the final amino acid (Gly), perform the Fmoc deprotection step one last time

to free the N-terminal amine.[7]

Wash the resin thoroughly with DMF, followed by DCM (3-5 times each), and dry the

peptidyl-resin under a stream of nitrogen.[7]

Cleavage and Side-Chain Deprotection:

Transfer the dry resin to a reaction vial.

Add the cold cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis). Caution: TFA is

highly corrosive. Work in a fume hood.

Stir the mixture at room temperature for 2-3 hours.[8]

Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a

small amount of fresh TFA.

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl

ether.

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3

more times.

Dry the crude peptide pellet under vacuum to yield an off-white powder.

Application Note 2: Purification of CRAMP-18 via
RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method

for purifying synthetic peptides. It separates the target peptide from impurities (e.g., deletion

sequences, incompletely deprotected peptides) based on hydrophobicity. A C18 column is

commonly used for peptide purification.[9][10]

CRAMP-18 Purification Workflow
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Crude CRAMP-18 Peptide

1. Solubilize in
Aqueous Buffer

2. Analytical RP-HPLC
(Method Development)

3. Preparative RP-HPLC
(Scale-up & Purification)

4. Collect Fractions
Containing Target Peptide

5. Analyze Fractions
(Analytical HPLC, Mass Spec)

6. Pool Pure Fractions

7. Lyophilization

Purified CRAMP-18 (>95%)
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Caption: Workflow for the purification of synthetic CRAMP-18 peptide using RP-HPLC.

Experimental Protocol: CRAMP-18 Purification
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1. Materials and Reagents:

Crude CRAMP-18 Peptide

Mobile Phase A: 0.1% (v/v) TFA in deionized water.

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

Solubilization Buffer: Mobile Phase A or a weak acetic acid solution.

2. Equipment:

Analytical and Preparative HPLC systems with UV detectors (214/280 nm).

Analytical C18 column (e.g., 4.6 mm ID, 5 µm particle size).

Preparative C18 column (e.g., 10-50 mm ID, 5-10 µm particle size).

Mass Spectrometer (e.g., ESI-MS) for verification.

Lyophilizer (freeze-dryer).

3. Step-by-Step Procedure:

Sample Preparation:

Dissolve a small amount of crude CRAMP-18 in Mobile Phase A to a concentration of ~1

mg/mL.

Filter the solution through a 0.22 or 0.45 µm syringe filter to remove particulates.

Analytical HPLC (Method Development):

Inject a small volume (10-20 µL) of the prepared sample onto the analytical C18 column.

Run a linear gradient to determine the retention time of the main product. A typical

screening gradient is 5-65% Mobile Phase B over 30 minutes.
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Optimize the gradient to achieve the best separation between the main peak and major

impurities.[11]

Preparative HPLC (Purification):

Switch to the preparative C18 column.

Dissolve the remaining crude peptide in a minimal amount of Mobile Phase A.

Inject the concentrated sample onto the preparative column. The injection volume will be

scaled up from the analytical method.[11]

Run the optimized gradient at a higher flow rate appropriate for the preparative column.

Monitor the elution profile using the UV detector and collect fractions corresponding to the

target peptide peak.[12]

Fraction Analysis and Pooling:

Analyze the collected fractions using analytical HPLC to assess purity.

Confirm the identity of the product in the pure fractions by mass spectrometry. The

observed mass should match the theoretical mass of CRAMP-18 (2147.6 Da).

Pool the fractions that meet the desired purity level (e.g., >95%).

Lyophilization:

Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer).

Lyophilize the frozen sample under high vacuum until all solvent is removed, yielding the

final purified peptide as a white, fluffy powder.

Store the lyophilized peptide at -20°C or below.[2]

Table 2: Typical RP-HPLC Parameters for CRAMP-18
Purification

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.agilent.com/cs/library/sales/public/ordering-guide-hplc-consumables-5994-5578en-agilent.pdf
https://www.agilent.com/cs/library/sales/public/ordering-guide-hplc-consumables-5994-5578en-agilent.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720008691_en_ffefb25fb3.pdf
https://www.novoprolabs.com/p/cramp-18-mouse-302371.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Analytical Scale Preparative Scale

Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 150 mm, 5-10 µm

Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water

Mobile Phase B 0.1% TFA in ACN 0.1% TFA in ACN

Flow Rate ~1.0 mL/min ~20 mL/min

Gradient
5-65% B over 30 min

(example)

Optimized based on analytical

run

Detection UV at 214 nm & 280 nm UV at 214 nm & 280 nm

Injection Volume 10-50 µL 0.5-5 mL

Sample Load Micrograms (µg) Milligrams (mg)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CRAMP-18 - SB PEPTIDE [sb-peptide.com]

2. CRAMP-18 (mouse) peptide [novoprolabs.com]

3. glpbio.com [glpbio.com]

4. bachem.com [bachem.com]

5. mdpi.com [mdpi.com]

6. Rapid solid phase synthesis and biodistribution of 18F-labelled linear peptides - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. peptide.com [peptide.com]

8. chem.uci.edu [chem.uci.edu]

9. lcms.cz [lcms.cz]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3028654?utm_src=pdf-custom-synthesis
https://www.sb-peptide.com/project/cramp-18/
https://www.novoprolabs.com/p/cramp-18-mouse-302371.html
https://www.glpbio.com/sp/ga21287.html
https://www.bachem.com/articles/peptides/solid-phase-peptide-synthesis-explained/
https://www.mdpi.com/1422-0067/25/17/9440
https://pubmed.ncbi.nlm.nih.gov/12029548/
https://pubmed.ncbi.nlm.nih.gov/12029548/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/how-to-synthesize-a-peptide/
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720004571en_edf5aac129/720004571en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. peptide.com [peptide.com]

11. agilent.com [agilent.com]

12. lcms.cz [lcms.cz]

To cite this document: BenchChem. [Application Notes and Protocols for CRAMP-18 Peptide
Synthesis and Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028654#cramp-18-peptide-synthesis-and-
purification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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